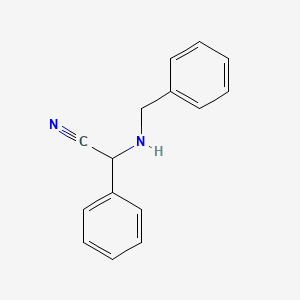

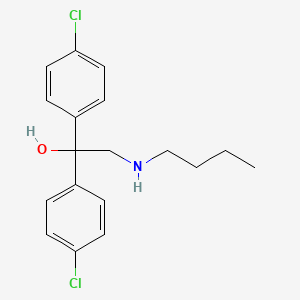

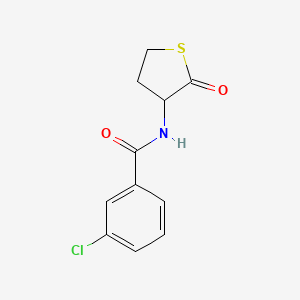

![molecular formula C15H12N2O B3035544 (3aR,8aS)-3a,8a-Dihydro-2-(2-pyridinyl)-8H-indeno[1,2-d]oxazole CAS No. 330443-74-8](/img/structure/B3035544.png)

(3aR,8aS)-3a,8a-Dihydro-2-(2-pyridinyl)-8H-indeno[1,2-d]oxazole

Overview

Description

Synthesis Analysis

The compound "(3aR,8aS)-3a,8a-Dihydro-2-(2-pyridinyl)-8H-indeno[1,2-d]oxazole" is not directly mentioned in the provided papers. However, the synthesis of related compounds can offer insights into potential synthetic routes for this compound. In the first paper, the authors describe the synthesis of 1-aryl-4-acetyl-5-methyl-1,2,3-triazole derivatives, which involves condensation reactions followed by reactions with various nucleophiles to afford different heterocyclic compounds . Although the target compound is not a triazole, the methodology of using condensation reactions and subsequent transformations could be relevant for its synthesis.

Molecular Structure Analysis

The second paper discusses gold(III) pyridinyl-oxazoline cationic complexes, which share a pyridinyl moiety with the target compound . The structural characterizations of these complexes, including crystal structure analysis, could provide valuable information on the coordination environment and geometry around the pyridinyl group, which might be extrapolated to the molecular structure analysis of "(3aR,8aS)-3a,8a-Dihydro-2-(2-pyridinyl)-8H-indeno[1,2-d]oxazole".

Chemical Reactions Analysis

The reactivity of the ligands in the gold(III) complexes is explored in the second paper, where the authors describe the ring-opening of the bound pyox ligand by hydroxide ions . This reaction demonstrates the potential reactivity of oxazole rings under certain conditions, which could be relevant when considering the chemical reactions that "(3aR,8aS)-3a,8a-Dihydro-2-(2-pyridinyl)-8H-indeno[1,2-d]oxazole" might undergo, especially if it contains a similar oxazole ring.

Physical and Chemical Properties Analysis

Neither paper directly provides information on the physical and chemical properties of "(3aR,8aS)-3a,8a-Dihydro-2-(2-pyridinyl)-8H-indeno[1,2-d]oxazole". However, the physical and spectral data used to elucidate the structures of the synthesized compounds in the first paper, such as FT-IR, (1)H NMR, (13)C NMR, and mass spectroscopy, are standard techniques that would likely be used to determine the properties of the target compound as well . The anticonvulsant activity screening mentioned in the first paper also suggests that biological activity could be a relevant property for investigation .

Scientific Research Applications

Catalytic Phospho-Transfer

- Research Findings: Complexes containing derivatives of this compound have been explored for catalytic phospho-transfer reactions. These complexes showed a preference for hydrolyzing diorgano-H-phosphonates to monoorgano-H-phosphonic acids rather than nucleophilic addition to a carbonyl substrate (Jiang et al., 2001).

Synthesis of Chiral Ligands

- Research Findings: Derivatives of the compound have been used in the synthesis of chiral bisoxazoline ligands, which are crucial in various organic syntheses (Hofstra et al., 2020).

Enantioselective Diels–Alder Catalysis

- Research Findings: Specific cationic versions of this compound have shown efficiency as catalysts in enantioselective Diels–Alder reactions, producing high yields of specific enantiomers (Faller & Lavoie, 2001).

Conformational Analysis in Solution

- Research Findings: The chiral bisoxazoline derivatives of this compound have been analyzed for their conformations in solution, which is critical in understanding their chemical behavior (Aamouche & Stephens, 2011).

Photophysical Properties in Lighting Applications

- Research Findings: Certain iridium(III) complexes using derivatives of this compound as ancillary ligands have been studied for their photophysical properties, specifically in light-emitting electrochemical cells (Heo & Choe, 2015).

Coordination Chemistry

- Research Findings: The oxazoline ligands derived from this compound have been used as chiral auxiliaries in asymmetric organic syntheses, showing versatility and modulation in transition metal coordination chemistry (Gómez, Muller, & Rocamora, 1999).

Anti-tuberculosis Activity

- Research Findings: Certain derivatives have been synthesized and tested for their anti-mycobacterial activity, indicating potential applications in tuberculosis treatment (Sajja et al., 2017).

Safety and Hazards

properties

IUPAC Name |

(3aS,8bR)-2-pyridin-2-yl-4,8b-dihydro-3aH-indeno[1,2-d][1,3]oxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N2O/c1-2-6-11-10(5-1)9-13-14(11)17-15(18-13)12-7-3-4-8-16-12/h1-8,13-14H,9H2/t13-,14+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPCAXHBKQLBOJG-UONOGXRCSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C3=CC=CC=C31)N=C(O2)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H](C3=CC=CC=C31)N=C(O2)C4=CC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(3aR,8aS)-2-(Pyridin-2-yl)-3a,8a-dihydro-8H-indeno[1,2-d]oxazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

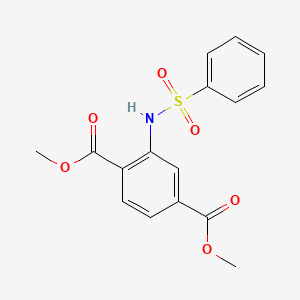

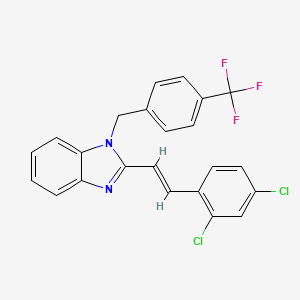

![2-[(3,4-Dichlorobenzyl)amino]-1,1-diphenyl-1-ethanol](/img/structure/B3035462.png)

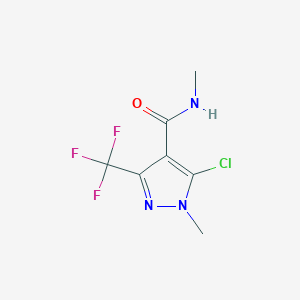

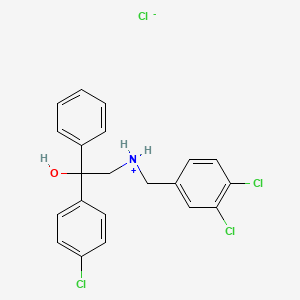

![4-[(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)amino]-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B3035467.png)

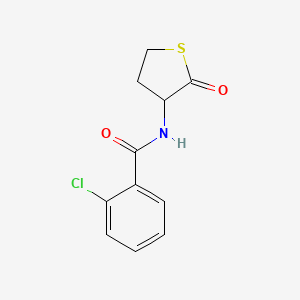

![2-[5,7-Bis(trifluoromethyl)[1,8]naphthyridin-2-yl]-3-(methoxyimino)propanenitrile](/img/structure/B3035469.png)

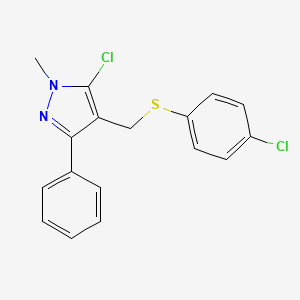

![1-cyclopropyl-5-[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]-1H-1,2,3,4-tetraazole](/img/structure/B3035477.png)